molecular formula C7H18NO3+ B14654654 Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl- CAS No. 44971-58-6

Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-

Cat. No.: B14654654
CAS No.: 44971-58-6
M. Wt: 164.22 g/mol
InChI Key: FVJLCPJDDAGIJE-UHFFFAOYSA-N
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Description

Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl- is a chemical compound with the molecular formula C6H14NO3. It is known for its unique structure, which includes a quaternary ammonium group and multiple hydroxyl groups. This compound is often used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl- typically involves the reaction of ethylene oxide with methylamine, followed by subsequent reactions with ethylene glycol. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of catalysts and optimized reaction pathways further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines and alcohols.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of cell membrane interactions and as a component in buffer solutions.

    Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in certain pharmaceuticals.

    Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl- involves its interaction with various molecular targets. The quaternary ammonium group can interact with negatively charged sites on proteins and cell membranes, altering their function. The hydroxyl groups can form hydrogen bonds, further influencing the compound’s activity. These interactions can affect cellular processes and biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-[(octadecyloxy)methyl]-, chloride: Similar structure but with a long alkyl chain, used in surfactants.

    N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethaniminium: Similar structure with an ethyl group, used in different industrial applications.

Uniqueness

Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its balance of hydrophilic and hydrophobic characteristics makes it versatile for various applications.

Properties

IUPAC Name

tris(2-hydroxyethyl)-methylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NO3/c1-8(2-5-9,3-6-10)4-7-11/h9-11H,2-7H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJLCPJDDAGIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](CCO)(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18NO3+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274744
Record name Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44971-58-6
Record name Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-
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